molecular formula C16H17NO5S B6411996 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261968-83-5

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6411996
CAS RN: 1261968-83-5
M. Wt: 335.4 g/mol
InChI Key: MTEGYQXONOIFGZ-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% (4-DMSM) is a synthetic organic compound that is widely used in scientific research, particularly in the field of biochemistry and physiology. 4-DMSM is a white crystalline solid that is highly soluble in water and other organic solvents. It is also known as 4-DMSM, 4-(2-dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 4-dimethylsulfamoylphenyl 3-methoxybenzoic acid, and 4-DMSM-95.

Scientific Research Applications

4-DMSM is widely used in scientific research and has numerous applications in biochemistry and physiology. It is used in a variety of lab experiments, including enzyme assays, protein-ligand interactions, and cell signaling studies. It is also used in the study of drug metabolism and drug-drug interactions. 4-DMSM is also used as a reagent in the synthesis of various compounds, including antibiotics, antifungals, and anticancer agents.

Mechanism of Action

4-DMSM is a weak organic acid that acts as an inhibitor of certain enzymes. It can act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding and being converted to the product. 4-DMSM can also act as a non-competitive inhibitor of enzymes, meaning that it binds to a different site on the enzyme and causes a conformational change that prevents substrate binding and product formation.
Biochemical and Physiological Effects
4-DMSM has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, cyclooxygenase enzymes, and proteases. Inhibition of these enzymes can lead to changes in the metabolism of drugs, hormones, and other molecules. 4-DMSM has also been shown to have anti-inflammatory, antiviral, and antifungal effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-DMSM is its stability in aqueous solutions. This makes it an ideal reagent for use in a variety of lab experiments. Additionally, 4-DMSM is highly soluble in both water and organic solvents, making it easy to work with in the lab. The major limitation of 4-DMSM is that it is a weak organic acid and is therefore not as potent as other inhibitors.

Future Directions

There are a number of potential future directions for research involving 4-DMSM. These include further investigation of its mechanism of action, development of more efficient and specific inhibitors, and exploration of its potential therapeutic applications. Additionally, further research could be conducted into its potential effects on drug metabolism, drug-drug interactions, and other biochemical and physiological processes. Finally, further research could be conducted into its potential applications in the synthesis of new compounds, such as antibiotics, antifungals, and anticancer agents.

Synthesis Methods

4-DMSM is most commonly synthesized using a two-step method. The first step involves the reaction of 4-methoxybenzoic acid and 2-dimethylsulfamoylchloride in a 1:1 molar ratio in an aqueous medium. This reaction produces a mixture of 4-(2-N,N-dimethylsulfamoylphenyl)-3-methoxybenzoic acid and 4-(2-N,N-dimethylsulfamoylphenyl)-3-chlorobenzoic acid. The second step involves the removal of the 4-(2-N,N-dimethylsulfamoylphenyl)-3-chlorobenzoic acid from the reaction mixture by extraction with an organic solvent such as ethyl acetate. This yields a 95% pure solution of 4-(2-N,N-dimethylsulfamoylphenyl)-3-methoxybenzoic acid.

properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-13(15)12-9-8-11(16(18)19)10-14(12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEGYQXONOIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145005
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid

CAS RN

1261968-83-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261968-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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